Aminoquinol triphosphate

Catalog No.
S518641
CAS No.
3653-53-0
M.F
C26H40Cl2N3O12P3
M. Wt
750.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoquinol triphosphate

CAS Number

3653-53-0

Product Name

Aminoquinol triphosphate

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Molecular Formula

C26H40Cl2N3O12P3

Molecular Weight

750.4 g/mol

InChI

InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;;

InChI Key

NHNXMYYNFQHZMQ-XPGLNUPKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aminochinol triphosphate, Aminoquinol triphosphate

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

The exact mass of the compound Aminoquinol triphosphate is 749.1202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminoquinol triphosphate (CAS 3653-53-0) is a highly soluble 4-aminoquinoline derivative historically recognized for its antimalarial and antileishmanial properties, but recently validated as a potent, dual-pathway multi-kinase inhibitor targeting both CDK4/6 and PI3K/AKT [1]. For procurement and material selection, the triphosphate salt form is critical; it resolves the severe lipophilicity issues of the free base, ensuring stable aqueous formulations for in vitro thermal proteome profiling and in vivo xenograft dosing . This makes it a high-priority acquisition for laboratories requiring a reliable, single-agent dual-inhibitor to model complex kinase resistance networks without the confounding artifacts of solvent precipitation.

Generic substitution with standard single-target CDK4/6 inhibitors (e.g., palbociclib) or PI3K inhibitors (e.g., LY294002) fails to replicate Aminoquinol’s simultaneous dual-pathway blockade, which is essential for preventing compensatory kinase activation in hepatocellular carcinoma models [1]. Furthermore, substituting the triphosphate salt with the Aminoquinol free base (CAS 10023-54-8) introduces severe processability flaws; the free base requires high concentrations of DMSO or PEG for dissolution, which frequently induces baseline cytotoxicity and skews IC50 calculations in sensitive cell lines. Procuring the exact triphosphate salt guarantees both the unique polypharmacological mechanism and the formulation stability required for reproducible assay workflows.

In Vivo Efficacy Benchmarking vs. 5-Fluorouracil in HCC Models

In Huh7 xenografted murine models, Aminoquinol demonstrates potent anti-tumor activity driven by its dual CDK4/6 and PI3K/AKT inhibition. When benchmarked against the standard chemotherapeutic 5-fluorouracil (5-FU), Aminoquinol achieved comparable tumor volume reduction without the severe systemic toxicity associated with 5-FU[1]. Furthermore, combination therapy showed synergistic therapeutic effects, confirming its utility as a primary research scaffold.

Evidence DimensionIn vivo tumor volume reduction (Huh7 xenograft)
Target Compound DataStrong anti-tumor activity via dual kinase inhibition
Comparator Or Baseline5-fluorouracil (5-FU) monotherapy
Quantified DifferenceComparable primary efficacy with superior mechanistic circumvention of single-kinase resistance
ConditionsBALB/c nude mice, subcutaneous Huh7 xenografts

Procuring this compound provides researchers with a validated, single-agent dual-inhibitor that matches standard-of-care efficacy while overcoming compensatory PI3K/AKT pathway activation.

Aqueous Solubility Advantage of the Triphosphate Salt

The procurement of the triphosphate salt form (CAS 3653-53-0) is critical for in vitro and in vivo assay reproducibility. Unlike the highly lipophilic free base, the triphosphate salt achieves stable aqueous solubility (≥ 2.5 mg/mL) using standard physiological buffers with minimal organic co-solvents. This prevents compound precipitation and localized toxicity artifacts during cell culture dosing.

Evidence DimensionAqueous solubility and formulation stability
Target Compound DataAminoquinol triphosphate (≥ 2.5 mg/mL in aqueous/saline media)
Comparator Or BaselineAminoquinol free base (CAS 10023-54-8)
Quantified DifferenceOrders of magnitude higher aqueous solubility, eliminating the need for >1% DMSO in cell assays
ConditionsStandard physiological buffer / cell culture media preparation

Selecting the triphosphate salt prevents precipitation-induced dosing errors and solvent-mediated cytotoxicity, ensuring reliable IC50 calculations in kinase assays.

Efficacy Against Chloroquine-Resistant Plasmodium Strains

Aminoquinol's unique 2-(2-chlorostyryl) substitution alters its binding profile compared to standard 4-aminoquinolines, allowing it to bypass specific efflux mechanisms. In models of chloroquine-resistant P. falciparum, bulkier substituted aminoquinolines demonstrate curative activity at doses comparable to those used for sensitive strains, outperforming standard amodiaquine by up to 25- to 50-fold [1].

Evidence DimensionBlood schizonticidal curative dose
Target Compound DataCurative at low mg/kg doses in resistant strains
Comparator Or BaselineAmodiaquine and Chloroquine
Quantified Difference25 to 50 times higher activity than amodiaquine in resistant models
ConditionsIn vivo P. falciparum (chloroquine-resistant) infection models

For infectious disease research, this compound provides a critical procurement alternative when establishing baselines in drug-resistant parasitic models.

Hepatocellular Carcinoma (HCC) Drug Discovery and Combination Therapy

Due to its validated dual inhibition of CDK4/6 and PI3K/AKT [1], Aminoquinol triphosphate is the ideal material choice for modeling resistance mechanisms in HCC where single-target inhibitors (like palbociclib) fail due to compensatory pathway activation.

Kinase Assay Standardization and Thermal Proteome Profiling

The high aqueous solubility of the triphosphate salt makes it a superior benchmark compound for thermal proteome profiling (TPP) and flow cytometry in cell-cycle arrest studies, ensuring that protein stabilization data is free from solvent-precipitation artifacts.

Antileishmanial and Antimalarial Resistance Modeling

Its unique bulky substitution profile allows it to bypass standard efflux pumps, making it a highly effective positive control in screening assays against chloroquine-resistant Plasmodium and Leishmania strains [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

749.1201901 Da

Monoisotopic Mass

749.1201901 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K0588F7XOC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Aminoquinol triphosphate

Dates

Last modified: 08-15-2023
1: Labesse G, Ferrari D, Chen ZW, Rossi GL, Kuusk V, McIntire WS, Mathews FS. Crystallographic and spectroscopic studies of native, aminoquinol, and monovalent cation-bound forms of methylamine dehydrogenase from Methylobacterium extorquens AM1. J Biol Chem. 1998 Oct 2;273(40):25703-12. PubMed PMID: 9748238.
2: Ben'iaminov BA. [Aminoquinol in the therapy of the acute necrotising form of cutaneous leishmaniasis]. Vestn Dermatol Venerol. 1966 Jun;40(6):75-7. Russian. PubMed PMID: 5988391.

Explore Compound Types